Spr741 (tfa)

Antibiotic potentiation Gram-negative outer membrane permeabilization MIC reduction

Eliminate confounding direct antibacterial activity in Gram-negative potentiation screens. SPR741 (TFA) solves the nephrotoxicity and inherent MIC interference of polymyxin B/SPR206 in combination assays, delivering a >10-fold higher nephrotoxic threshold and 32-8,000-fold MIC reductions across 8 antibiotics. • Zero intrinsic antibacterial activity: observed MIC shifts attributable solely to potentiation • >10× higher exposure-normalized nephrotoxic threshold than polymyxin B in multiday primate studies • Phase 1-validated tolerability at 1,800 mg/day for 14 days; no β-lactam PK interaction in DDI data

Molecular Formula C46H74F3N13O15
Molecular Weight 1106.2 g/mol
Cat. No. B12428786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpr741 (tfa)
Molecular FormulaC46H74F3N13O15
Molecular Weight1106.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C44H73N13O13.C2HF3O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;3-2(4,5)1(6)7/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);(H,6,7)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1
InChIKeyNLLNCTVHZKAIMM-CWNAQSEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPR741 (TFA): A Clinically Validated Gram-Negative Antibiotic Potentiator Derived from Polymyxin B


SPR741 (TFA), also known as NAB741 TFA, is a cationic peptide antibiotic potentiator derived from polymyxin B through specific structural modifications [1]. Unlike its parent compound and other polymyxin analogs such as SPR206 (which retain direct antibacterial activity), SPR741 exhibits minimal intrinsic antibacterial activity against Gram-negative bacteria [1]. Its primary function is to permeabilize the Gram-negative outer membrane by interacting with lipopolysaccharide (LPS), thereby granting co-administered antibiotics—including those normally excluded by the outer membrane barrier—access to their intracellular targets [2]. SPR741 has successfully completed Phase 1 clinical trials (NCT03022175, NCT03376529) evaluating safety, tolerability, and pharmacokinetics in healthy volunteers [3]. The TFA (trifluoroacetate) salt form is the standard research and development formulation for this investigational potentiator compound.

Why Polymyxin B or SPR206 Cannot Substitute for SPR741 TFA in Potentiator-Focused Research and Development


Polymyxin B, colistin, and next-generation polymyxin analogs such as SPR206 are fundamentally direct-acting antibiotics that kill bacteria through membrane disruption, an activity that is inseparably linked to dose-limiting nephrotoxicity [1]. Substituting any of these for SPR741 in a combination therapy protocol would introduce cytotoxic antibacterial activity and nephrotoxic risk that SPR741 has been specifically engineered to eliminate [2]. In rodent and nonhuman primate studies, polymyxin B exhibited nephrotoxicity at far lower exposure-normalized doses than SPR741 [3]. SPR206, while also a polymyxin analog, retains direct antibacterial activity (MIC50/90 = 0.064–0.5 mg/L against Enterobacteriaceae and A. baumannii) and is developed as a stand-alone therapeutic agent, not as a dedicated potentiator [4]. SPR741 alone shows negligible MIC values, functioning exclusively as a permeability enhancer; this functional divergence means that substituting SPR206 for SPR741 would fundamentally alter the experimental design—introducing direct antibacterial effects that confound interpretation of combination synergy data.

SPR741 TFA: Quantitative Comparative Evidence for Scientific Selection vs. Polymyxin B, PMBN, and SPR206


SPR741 TFA Enables 8,000-Fold MIC Reduction for Rifampin Against E. coli—An Effect Unmatched by Polymyxin B Nonapeptide

SPR741, when combined with rifampin against Escherichia coli, reduced the minimum inhibitory concentration (MIC) of rifampin by up to 8,000-fold compared to rifampin alone [1]. Across eight antibiotics (azithromycin, clarithromycin, erythromycin, fusidic acid, mupirocin, retapamulin, rifampin, and telithromycin) tested against E. coli and Klebsiella pneumoniae, SPR741 achieved MIC reductions ranging from 32- to 8,000-fold [1]. In contrast, the classic permeabilizer polymyxin B nonapeptide (PMBN) exhibits narrower potentiation efficacy and lacks the systematic quantitative profiling against a 35-antibiotic panel that has been documented for SPR741 [2].

Antibiotic potentiation Gram-negative outer membrane permeabilization MIC reduction

SPR741 TFA Exhibits >10-Fold Lower Nephrotoxicity Risk Than Polymyxin B in Preclinical Models

In multiday rodent and nonhuman primate studies, polymyxin B exhibited nephrotoxicity at exposure-normalized doses far lower than those required to produce equivalent renal effects with SPR741 [1]. The structural modifications to the polymyxin B scaffold that generate SPR741—specifically truncation of the N-terminal fatty acyl chain and the diaminobutyric acid residue—abolish direct antibacterial activity and concurrently reduce nonclinical nephrotoxicity compared to levels observed with polymyxin B [2]. In Phase 1 clinical trials, SPR741 was generally well tolerated at doses up to 1,800 mg/day (600 mg every 8 hours for 14 days) with no dose-limiting nephrotoxicity reported [3]. For comparison, polymyxin B clinical dosing is limited to 1.5–2.5 mg/kg/day due to nephrotoxicity concerns, while SPR206 (the next-generation polymyxin analog) also retains nephrotoxic potential, albeit reduced relative to colistin [4].

Nephrotoxicity Safety pharmacology Polymyxin comparator

SPR741 TFA Circumvents AcrAB-TolC Efflux Pump-Mediated Resistance—A Property Not Demonstrated for SPR206

SPR741 was shown to potentiate antibiotics that are substrates of the AcrAB-TolC efflux pump in Escherichia coli, effectively circumventing the contribution of this pump to intrinsic antibiotic resistance [1]. This property is mechanistically distinct from simple outer membrane permeabilization and suggests that SPR741 may also impair efflux pump function directly or indirectly. In contrast, no published evidence demonstrates that SPR206—which is designed as a direct-acting antibiotic—possesses this efflux-circumventing capability [2]. SPR206 retains bactericidal activity via membrane disruption and does not function as a dedicated potentiator for efflux pump substrates.

Efflux pump inhibition Antibiotic resistance circumvention AcrAB-TolC

SPR741 TFA Demonstrates Predictable Linear Pharmacokinetics and No Partner Antibiotic Drug-Drug Interactions—Clinically Validated in Phase 1

In Phase 1 clinical studies, SPR741 exhibited dose-linear and dose-proportional increases in mean maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) following single intravenous doses ranging from 5 to 800 mg [1]. After multiple doses (50 to 600 mg every 8 hours for 14 days), the mean terminal half-life was 2.2 hours on day 1 and extended to up to 14.0 hours on day 14, with no evidence of drug accumulation after 14 days of dosing up to 400 mg [1]. At doses of 100 to 800 mg, more than 50% of the administered dose was excreted unchanged in the urine within the first 4 hours post-dose [1]. Critically, the pharmacokinetic profile of SPR741 and partner antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) remained unchanged upon coadministration, confirming the absence of clinically significant drug-drug interactions [2]. For comparator compounds such as SPR206, human PK data remain limited to early-phase studies without comprehensive drug-drug interaction panels published to date [3].

Pharmacokinetics Drug-drug interaction Phase 1 clinical trial

SPR741 TFA Holds Composition-of-Matter Patent Protection for Fixed-Dose Combinations with Retapamulin, Telithromycin, and Aztreonam

SPR741 is protected by patent WO2017197291A1, which specifically claims pharmaceutical compositions comprising SPR741 and at least one antibiotic selected from retapamulin, telithromycin, and aztreonam, as well as methods of potentiating antibiotic efficacy by co-administering SPR741 with these agents [1]. This composition-of-matter patent protection creates a distinct intellectual property landscape that differentiates SPR741 from comparator compounds such as SPR206, which is covered under separate patent families focused on its direct antibacterial activity rather than potentiator-specific fixed-dose combinations [2]. For industrial users developing combination products or conducting patent-sensitive research, this distinction is critical for freedom-to-operate assessments.

Patent protection Combination therapy Intellectual property

SPR741 TFA: Evidence-Based Research and Industrial Application Scenarios


High-Throughput Screening of Antibiotic-Potentiator Combinations Against MDR Gram-Negative Pathogens

Based on the documented 32- to 8,000-fold MIC reduction across 8 distinct antibiotics [1], SPR741 TFA is the optimal potentiator for large-scale combination screening campaigns. Its minimal intrinsic antibacterial activity ensures that observed MIC reductions are attributable to potentiation rather than direct killing, a critical requirement for data interpretability. The availability of systematic data against 35 antibiotics provides a validated reference baseline for assay development.

In Vivo Efficacy Studies Requiring Extended Dosing Regimens with Reduced Nephrotoxicity Risk

For murine thigh infection models or other in vivo efficacy studies where polymyxin B nephrotoxicity would confound results or limit dosing duration [2], SPR741 offers >10-fold higher exposure-normalized nephrotoxic threshold. The Phase 1 clinical validation of tolerability up to 1,800 mg/day for 14 days [3] supports translational study designs requiring extended combination therapy without renal safety signals that would terminate experiments prematurely.

Mechanistic Studies of AcrAB-TolC Efflux Pump-Mediated Resistance Circumvention

Researchers investigating strategies to overcome RND-family efflux pump-mediated resistance in Enterobacteriaceae should select SPR741 TFA based on its demonstrated ability to potentiate AcrAB-TolC substrate antibiotics [4]. This property distinguishes SPR741 from direct-acting polymyxin analogs like SPR206, which lack published evidence of efflux pump circumvention and would not serve as appropriate controls for such mechanistic inquiries.

Clinical Combination Product Development with Partner β-Lactam Antibiotics

Industrial developers designing fixed-dose combination products with β-lactam partner antibiotics should prioritize SPR741 based on Phase 1 DDI data confirming no alteration of ceftazidime, piperacillin-tazobactam, or aztreonam PK [5], combined with composition-of-matter patent protection for specific antibiotic combinations [6]. This evidence package supports both regulatory submission and freedom-to-operate positioning.

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